2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of a nitrophenyl group, a thiazole ring, and a benzochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with α-bromoacetophenone to yield the thiazole ring. The final step involves the cyclization of the thiazole derivative with 3-formylchromone under acidic conditions to form the benzochromenone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is not fully understood but is believed to involve interactions with various molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the thiazole and benzochromenone structures may contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-(4-nitrophenyl)-1,3-thiazole: Shares the thiazole and nitrophenyl groups but lacks the benzochromenone structure.
3H-benzo[f]chromen-3-one: Contains the benzochromenone structure but lacks the thiazole and nitrophenyl groups.
Uniqueness: 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is unique due to its combination of three distinct structural motifs, which contribute to its diverse chemical reactivity and potential applications. The presence of both the thiazole and benzochromenone rings in a single molecule provides a versatile platform for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4S/c25-22-18(11-17-16-4-2-1-3-13(16)7-10-20(17)28-22)19-12-29-21(23-19)14-5-8-15(9-6-14)24(26)27/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWFHHYQBKBFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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